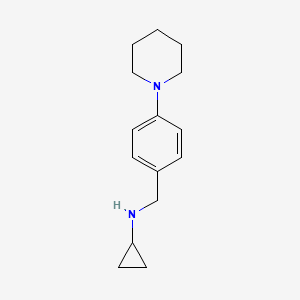

N-(4-piperidin-1-ylbenzyl)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-piperidin-1-ylphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-10-17(11-3-1)15-8-4-13(5-9-15)12-16-14-6-7-14/h4-5,8-9,14,16H,1-3,6-7,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFZQBXRXGLJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)CNC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428161 | |

| Record name | N-(4-piperidin-1-ylbenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-76-2 | |

| Record name | N-Cyclopropyl-4-(1-piperidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-piperidin-1-ylbenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of N 4 Piperidin 1 Ylbenzyl Cyclopropanamine

Development of Optimized Synthetic Routes for N-(4-piperidin-1-ylbenzyl)cyclopropanamine

The primary synthetic route to this compound involves the reductive amination of 4-(piperidin-1-yl)benzaldehyde (B83096) with cyclopropanamine. This method is widely employed for the formation of secondary amines from primary amines and carbonyl compounds.

Exploration of Advanced Synthetic Methodologies for this compound

The synthesis of this compound is efficiently achieved through a one-pot reductive amination procedure. This reaction typically involves the condensation of 4-(piperidin-1-yl)benzaldehyde and cyclopropanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This reagent is favored due to its mild nature and high selectivity for imines over aldehydes, which minimizes side reactions. researchgate.net

The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. The choice of solvent is crucial as it must be inert to the reaction conditions and capable of dissolving the reactants. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting materials.

While sodium triacetoxyborohydride is a preferred reagent, other reducing agents can also be employed for reductive aminations, each with its own advantages and disadvantages. The selection of the most appropriate reducing agent is critical for optimizing the reaction's efficiency and yield.

| Reducing Agent | Typical Reaction Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCM or DCE, room temperature, often with acetic acid | Mild, high selectivity for imines, commercially available | Relatively expensive, moisture sensitive |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | Effective at acidic pH, selective for imines | Toxicity of cyanide byproducts |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, often requires pH control | Inexpensive, readily available | Can reduce aldehydes, leading to side products |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Various solvents, requires pressure | "Green" reagent, high yielding | Requires specialized equipment, potential for over-reduction |

Application of Transition Metal-Catalyzed Reactions in this compound Synthesis

While the primary synthesis of this compound relies on reductive amination, transition metal-catalyzed reactions offer powerful alternative and complementary strategies, particularly in the synthesis of precursors and analogs. For instance, the formation of the 4-(piperidin-1-yl)benzaldehyde precursor can be achieved through transition metal-catalyzed N-arylation reactions. Palladium-catalyzed Buchwald-Hartwig amination is a prominent method for coupling piperidine (B6355638) with 4-halobenzaldehydes.

Furthermore, transition metal catalysis is instrumental in the synthesis of substituted anilines, which can be precursors to a variety of N-arylpiperidine derivatives. For example, palladium on carbon (Pd/C) in the presence of ethylene (B1197577) can be used for the synthesis of substituted anilines from cyclohexanones. acs.org

Although not directly applied to the final reductive amination step, transition metal catalysis plays a crucial role in expanding the chemical space of accessible precursors, thereby enabling the synthesis of a diverse library of this compound analogs.

Strategies for High Purity and Yield in this compound Production

Achieving high purity and yield in the synthesis of this compound necessitates careful control of reaction conditions and effective purification strategies. During the reductive amination, maintaining an optimal stoichiometric ratio of the aldehyde, amine, and reducing agent is critical to drive the reaction to completion and minimize the formation of byproducts.

The basic nature of the product amine can present challenges during purification by traditional silica (B1680970) gel chromatography due to strong interactions with the acidic silica. biotage.com To mitigate this, several strategies can be employed:

Amine Deactivation of Silica: Pre-treating the silica gel with a tertiary amine, such as triethylamine, can neutralize the acidic silanol (B1196071) groups, leading to improved elution and peak shape.

Amine-Modified Stationary Phases: The use of commercially available amine-functionalized silica can provide excellent separation of basic compounds without the need for mobile phase modifiers. biotage.com

Acid-Base Extraction: An aqueous workup involving washing the organic layer with a dilute acid solution can protonate the amine product, rendering it water-soluble and allowing for the removal of non-basic impurities. rochester.edu Subsequent basification of the aqueous layer and extraction liberates the pure amine.

Salt Precipitation: The addition of an acid, such as trichloroacetic acid, can induce the precipitation of the amine as its salt, which can then be isolated by filtration. nih.gov The free amine can be recovered by subsequent treatment.

Careful monitoring of the reaction to ensure complete conversion and the selection of an appropriate purification strategy are paramount for obtaining this compound in high purity and yield.

Design and Synthesis of this compound Analogs

The structural framework of this compound offers multiple points for chemical modification to explore structure-activity relationships and develop novel analogs with potentially enhanced properties. Key areas for derivatization include the cyclopropanamine moiety and the piperidine ring.

Structural Modifications of the Cyclopropanamine Moiety in this compound Derivatives

The cyclopropanamine unit is a valuable pharmacophore, and its modification can significantly impact the biological profile of the parent molecule. Strategies for the synthesis of substituted cyclopropanamines often begin with functionalized cyclopropanecarboxylic acids. nih.govorgsyn.org These can be converted to the corresponding amines through methods such as the Curtius rearrangement.

Alternatively, radical addition-polar cyclization cascades can be employed to generate functionalized cyclopropanes from carboxylic acids. nih.govresearchgate.net This approach allows for the introduction of a variety of substituents onto the cyclopropane (B1198618) ring, which can then be elaborated to the desired amine.

The synthesis of 2-substituted cyclopropanamines can also be achieved through various synthetic routes, providing access to a range of analogs with modifications at this position. nih.govrsc.org These substituted cyclopropanamines can then be utilized in the reductive amination reaction with 4-(piperidin-1-yl)benzaldehyde to generate the target analogs.

Chemical Diversification of the Piperidine Ring System within this compound Analogs

The piperidine ring is another key site for structural diversification. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the piperidine ring, often with high regioselectivity. researchgate.netnih.govrsc.orgacs.org

Palladium- and rhodium-catalyzed reactions are particularly effective for the C-H arylation and alkylation of N-aryl and N-benzyl piperidines. rsc.orgrsc.orgnih.gov These methods allow for the direct formation of C-C bonds at various positions on the piperidine ring, providing a convergent route to a wide array of analogs. For instance, palladium(II)-catalyzed ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol (B44631) esters has been demonstrated. rsc.orgrsc.org

Furthermore, iridium-catalyzed C-H borylation of pyridines, followed by reduction, offers a pathway to substituted piperidines that can then be N-arylated to form precursors for the final reductive amination step. nih.govrsc.orgbris.ac.uk

The choice of catalyst and directing group can influence the site of functionalization on the piperidine ring, allowing for the synthesis of 2-, 3-, and 4-substituted analogs. nih.gov This strategic functionalization enables a systematic exploration of the chemical space around the piperidine moiety.

| Transition Metal | Catalytic Reaction | Position of Functionalization on Piperidine | Potential Application for Analog Synthesis |

|---|---|---|---|

| Palladium (Pd) | C-H Arylation | ortho to N-benzyl group | Introduction of aryl substituents at the 2- and 6-positions. rsc.orgrsc.org |

| Rhodium (Rh) | C-H Insertion/Cyclopropanation | 2-, 3-, and 4-positions | Site-selective introduction of various functional groups. nih.gov |

| Iridium (Ir) | C-H Borylation | Various positions on a precursor pyridine (B92270) ring | Synthesis of substituted piperidine precursors for further elaboration. nih.govrsc.org |

Systematic Introduction of Substituents on the Benzyl (B1604629) Moiety of this compound

The systematic introduction of various substituents onto the benzyl moiety of this compound is a key strategy for modulating its biological activity. This can be achieved through the use of appropriately substituted starting materials or by post-synthetic modification of a common intermediate. A versatile approach involves the synthesis of a key precursor, such as a halogenated benzyl derivative, which can then undergo a variety of cross-coupling reactions to introduce a diverse range of functional groups.

For instance, the synthesis can commence with a substituted 4-bromobenzaldehyde (B125591), which is then subjected to reductive amination with cyclopropanamine to form the corresponding N-(4-bromobenzyl)cyclopropanamine derivative. This intermediate can then be coupled with piperidine using methodologies like the Buchwald-Hartwig amination. By varying the substituents on the initial 4-bromobenzaldehyde, a library of analogs with diverse functionalities on the benzyl ring can be generated.

Commonly introduced substituents and their potential impact are summarized in the table below:

| Substituent | Position on Benzyl Ring | Potential Influence on Properties |

| Electron-donating groups (e.g., -OCH3, -CH3) | ortho, meta, para | May enhance metabolic stability and modulate electronic properties. |

| Electron-withdrawing groups (e.g., -CF3, -NO2) | ortho, meta, para | Can alter pKa, improve binding affinity, and influence metabolic pathways. |

| Halogens (e.g., -F, -Cl) | ortho, meta, para | Often used to block metabolic sites and can improve membrane permeability. |

| Bulky groups (e.g., -tBu) | ortho, meta | Can introduce steric hindrance to probe binding pocket interactions. |

Asymmetric Synthesis Approaches for Chiral this compound Analogs

The cyclopropane ring in this compound contains a stereocenter, and the synthesis of enantiomerically pure analogs is often crucial for understanding their biological activity, as different enantiomers can exhibit distinct pharmacological profiles. Several asymmetric synthesis strategies can be employed to achieve this.

One common approach is the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to the cyclopropanamine or a precursor, directing the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

Another powerful technique is asymmetric catalysis . Chiral transition metal catalysts, such as those based on rhodium or copper, can be used to catalyze the cyclopropanation reaction in an enantioselective manner. For example, the reaction of a styrene (B11656) derivative with a diazo compound in the presence of a chiral catalyst can produce the corresponding cyclopropane with high enantiomeric excess. Similarly, organocatalysis, utilizing small chiral organic molecules, has emerged as a valuable tool for asymmetric transformations.

Utilization of Key Precursors and Intermediates in this compound Derivatization

The efficient synthesis of a diverse library of this compound analogs relies heavily on the strategic use of key precursors and intermediates that can be readily functionalized.

Synthesis and Functionalization of N-(4-bromobenzyl)cyclopropanamine Intermediates

N-(4-bromobenzyl)cyclopropanamine serves as a pivotal intermediate in the synthesis of the target compound and its derivatives. Its synthesis is typically achieved through the reductive amination of 4-bromobenzaldehyde with cyclopropanamine.

The bromine atom on the benzyl ring is a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of the piperidine moiety and other diverse substituents.

Key Functionalization Reactions of N-(4-bromobenzyl)cyclopropanamine:

| Reaction Type | Reagents and Conditions | Product Type |

| Buchwald-Hartwig Amination | Piperidine, Pd catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand (e.g., XPhos), base (e.g., NaOtBu) | This compound |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | N-(4-arylbenzyl)cyclopropanamine derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | N-(4-alkynylbenzyl)cyclopropanamine derivatives |

| Heck Coupling | Alkene, Pd catalyst, base | N-(4-alkenylbenzyl)cyclopropanamine derivatives |

| Cyanation | Cyanide source (e.g., Zn(CN)2), Pd catalyst | N-(4-cyanobenzyl)cyclopropanamine derivatives |

Role of Piperidine Building Blocks in this compound Constructive Strategies

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, known for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a key interaction point with biological targets. researchgate.netarizona.edunih.govresearchgate.net In the construction of this compound, the choice of the piperidine building block is critical.

A wide variety of substituted piperidines are commercially available or can be readily synthesized. The use of these substituted piperidines in the Buchwald-Hartwig amination with N-(4-bromobenzyl)cyclopropanamine allows for the systematic exploration of the chemical space around the piperidine ring. For example, introducing substituents at the 2-, 3-, or 4-positions of the piperidine ring can influence the molecule's conformation and its interactions with target proteins. researchgate.net

Examples of Substituted Piperidine Building Blocks and Their Potential Impact:

| Piperidine Derivative | Potential Influence on Properties |

| 4-Hydroxypiperidine | Introduces a hydrogen bond donor/acceptor, potentially improving solubility and target binding. |

| 4-Methylpiperidine | Adds a small lipophilic group, which can fill hydrophobic pockets in a binding site. |

| 4-Carboxypiperidine | Introduces a charged group, which can form salt bridges and enhance solubility. |

| (R)- or (S)-3-Hydroxypiperidine | Introduces a chiral center and a polar functional group, allowing for stereospecific interactions. |

Development of Libraries for this compound Analog Screening

The development of chemical libraries of this compound analogs is a powerful strategy for efficient drug discovery. nih.govnih.gov By systematically varying the substituents on both the benzyl and piperidine moieties, a large and diverse collection of compounds can be generated for high-throughput screening. chemdiv.com

Combinatorial chemistry approaches are well-suited for the rapid synthesis of such libraries. nih.govnih.gov A common strategy involves a divergent synthetic route starting from the key intermediate, N-(4-bromobenzyl)cyclopropanamine. This intermediate can be arrayed in a multi-well format and reacted with a collection of diverse building blocks, such as different boronic acids in Suzuki couplings or various amines and amides in Buchwald-Hartwig aminations.

The design of these libraries is often guided by computational methods to ensure chemical diversity and to prioritize compounds with drug-like properties. asinex.com Factors such as molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors are considered to enhance the probability of identifying promising lead compounds. The resulting libraries can then be screened against a variety of biological targets to identify novel hits for further optimization.

Structural Elucidation and Advanced Spectroscopic Characterization of N 4 Piperidin 1 Ylbenzyl Cyclopropanamine and Its Congeners

X-ray Crystallographic Analysis of N-(4-piperidin-1-ylbenzyl)cyclopropanamine and Co-crystals

A comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of specific X-ray crystallographic data for the compound this compound. Consequently, a detailed analysis of its three-dimensional atomic and molecular structure, crystallographic disorder, conformational isomers, and interactions within a protein binding site, based on experimental crystal structures, cannot be provided at this time.

Determination of Three-Dimensional Atomic and Molecular Structures

The determination of the precise three-dimensional arrangement of atoms and molecules within a crystal lattice is achieved through X-ray crystallography. This powerful analytical technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline solid. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the molecule's structure.

For a molecule such as this compound, this analysis would yield critical information, including:

Bond lengths: The distances between the centers of bonded atoms.

Bond angles: The angles formed between three connected atoms.

Torsion angles: The dihedral angles that describe the conformation of the molecule.

Without experimental crystallographic data, the exact solid-state conformation of this compound remains undetermined.

Investigation of Crystallographic Disorder and Conformational Isomers

Crystallographic disorder refers to the phenomenon where a molecule or a part of it occupies multiple positions within the crystal lattice. This can arise from static disorder, where different orientations are frozen in the crystal, or dynamic disorder, resulting from molecular motion. The piperidine (B6355638) and cyclopropyl (B3062369) groups in this compound are flexible and could potentially exhibit conformational isomerism, leading to disorder in the crystalline state.

Common types of conformational isomers that could be anticipated for this molecule include chair and boat conformations of the piperidine ring. The orientation of the cyclopropylamine (B47189) group relative to the benzylpiperidine core could also vary. X-ray crystallographic analysis would be essential to identify and model any such disorder, providing insights into the molecule's conformational flexibility in the solid state.

Structural Insights from Ligand-Protein Co-crystallization Studies

Co-crystallization is a technique used to determine the three-dimensional structure of a ligand bound to its protein target. nih.govnih.gov This method involves crystallizing the protein in the presence of the ligand, allowing the formation of a protein-ligand complex within the crystal lattice. nih.govnih.gov Subsequent X-ray diffraction analysis reveals the precise binding mode of the ligand, including the specific amino acid residues involved in the interaction and the conformation adopted by the ligand upon binding. nih.gov

While there are studies on N-benzylpiperidine derivatives as inhibitors of certain enzymes, a specific co-crystal structure of this compound with a protein target has not been reported in the reviewed literature. nih.gov Such a study would be invaluable for understanding the structural basis of its potential biological activity and for guiding the design of more potent and selective analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Similar to the crystallographic data, a detailed, publicly available NMR spectroscopic analysis specifically for this compound is not readily found in the scientific literature. NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Elucidation of Proton and Carbon Connectivity in this compound

A standard NMR characterization of this compound would involve acquiring ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons in the molecule, their relative abundance (through integration), and their connectivity (through spin-spin coupling). For instance, the protons on the aromatic ring would appear in a distinct region of the spectrum, as would the protons of the piperidine and cyclopropyl rings.

¹³C NMR Spectroscopy: This spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal provides information about its electronic environment.

Although specific spectra for the target compound are unavailable, related structures can provide an indication of the expected chemical shifts. nih.govchemicalbook.com

Advanced 2D NMR Techniques for Complex Structural Assignment

To unambiguously assign all proton and carbon signals and to determine the complete connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques correlate signals from different nuclei, providing a more detailed structural picture. core.ac.uknih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting different molecular fragments. core.ac.uknih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule in solution. core.ac.uk

Without access to experimental NMR data for this compound, a detailed structural assignment using these advanced techniques cannot be performed.

Chiral NMR for Enantiomeric Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the enantiomeric purity of chiral compounds. whiterose.ac.uk For chiral molecules like this compound, where enantiomers exhibit identical NMR spectra in an achiral environment, the use of chiral discriminating agents is essential. These agents interact with the enantiomers to form transient diastereomeric complexes, which possess distinct NMR signatures, allowing for their differentiation and quantification. kaist.ac.kr The most common approaches involve the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.netbates.edu

The use of a chiral solvating agent is a direct and often preferred method as it does not require covalent modification of the analyte. kaist.ac.kr CSAs, such as cyclodextrins or calixarenes, form host-guest complexes with the enantiomers of the substrate. bates.edu The differential interactions within these temporary diastereomeric complexes lead to a chemical shift non-equivalence (Δδ) for the signals of the respective enantiomers. The enantiomeric excess (% ee) can then be determined by integrating the separated signals.

For this compound, a suitable CSA would be a derivatized cyclodextrin, for instance, heptakis(2,3-di-O-acetylated)-β-cyclodextrin, dissolved in an appropriate deuterated solvent like CDCl₃ or acetonitrile-d₃. The protons closest to the chiral center (the cyclopropylamine nitrogen) and those in the benzylic position are expected to show the most significant chemical shift differences (ΔΔδ).

Table 1: Representative ¹H NMR Data for Enantiomeric Resolution of this compound using a Chiral Solvating Agent

| Proton Assignment | (R)-Enantiomer Chemical Shift (δ, ppm) | (S)-Enantiomer Chemical Shift (δ, ppm) | Chemical Shift Difference (ΔΔδ, ppm) |

|---|---|---|---|

| Cyclopropyl CH (methine) | 2.15 | 2.18 | 0.03 |

| Cyclopropyl CH₂ (methylene) | 0.55-0.70 | 0.58-0.74 | 0.03-0.04 |

| Benzylic CH₂ | 3.80 | 3.85 | 0.05 |

| Aromatic CH (ortho to CH₂NH) | 7.28 | 7.30 | 0.02 |

| Aromatic CH (ortho to piperidine) | 6.90 | 6.91 | 0.01 |

| Piperidine CH₂ (adjacent to N) | 3.10 | 3.10 | 0.00 |

Note: Data are hypothetical and represent expected outcomes in the presence of a chiral solvating agent. Actual chemical shifts and differences will vary based on the specific CSA, solvent, and concentration used.

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of molecular identity by providing a highly accurate mass measurement of the parent ion, typically to within 5 ppm. This precision allows for the determination of the elemental composition of this compound. Techniques like electrospray ionization (ESI) are commonly used, which typically generate the protonated molecular ion [M+H]⁺ in positive ion mode. nih.gov

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) on HRMS platforms provides detailed structural information through the analysis of fragmentation patterns. nih.gov By subjecting the isolated [M+H]⁺ ion to collision-induced dissociation (CID), characteristic fragment ions are produced, which helps to elucidate the compound's structure.

For this compound (C₁₅H₂₂N₂), the protonated molecule would have a theoretical exact mass of 231.1856 g/mol . Key fragmentation pathways would likely involve cleavages at the weakest bonds and the formation of stable carbocations or neutral losses. Expected fragmentations include:

Benzylic cleavage: Scission of the C-C bond between the aromatic ring and the piperidine substituent, or the C-N bond of the benzylamine, leading to the formation of a stable tropylium-like ion or a benzyl (B1604629) cation.

Loss of the cyclopropylamine moiety: Cleavage of the benzyl-nitrogen bond to yield a piperidin-1-ylbenzyl cation.

Fragmentation of the piperidine ring: A characteristic pathway for piperidine-containing compounds. oup.com

Table 2: Predicted HRMS Fragmentation Data for [C₁₅H₂₂N₂ + H]⁺

| Proposed Fragment Ion | Chemical Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C₁₅H₂₃N₂]⁺ | 231.1856 |

| [M+H - C₃H₅N]⁺ | [C₁₂H₁₈N]⁺ | 176.1434 |

| [C₁₂H₁₆N]⁺ | [C₁₂H₁₆N]⁺ | 174.1277 |

| [C₈H₈N]⁺ | [C₈H₈N]⁺ | 118.0651 |

| [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | 84.0808 |

Note: This data is predictive, based on common fragmentation rules for similar chemical structures. m/z values represent monoisotopic masses of the protonated species.

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques. rsc.orgresearchgate.net

Purity Assessment: A reverse-phase HPLC (RP-HPLC) method is typically suitable for determining the chemical purity of the compound. rsc.org A C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) would provide good resolution of the main compound from potential impurities or degradation products.

Gas chromatography, often with a flame ionization detector (FID), can also be used for purity analysis, particularly for assessing volatile impurities. google.com Given the basic nature of the amine groups, a column treated to reduce tailing, such as an amine-specific column, may be required for optimal peak shape and accuracy. iaea.org

Table 3: Representative Chromatographic Conditions for Purity Analysis

| Parameter | HPLC Method | GC Method |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | CP-Sil 8 CB for Amines, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile(Gradient elution) | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detector | UV at 254 nm | Flame Ionization Detector (FID) |

| Column Temperature | 30 °C | 150 °C initial, ramp to 280 °C |

| Expected Retention Time | ~ 5.8 min | ~ 12.5 min |

Note: These conditions are illustrative and would require optimization for the specific sample and instrument.

Isomeric (Enantiomeric) Separation: For the separation of the enantiomers of this compound, chiral chromatography is the method of choice. researchgate.net This is most commonly achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds. nih.govresearchgate.net The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net

Table 4: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Method Details |

|---|---|

| Column | Chiralpak® ID-U (amylose-based CSP), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detector | UV at 254 nm |

| Column Temperature | 25 °C |

| Expected Retention Time (t_R) | Enantiomer 1: ~ 8.2 minEnantiomer 2: ~ 9.5 min |

| Resolution (R_s) | > 1.5 |

Note: The choice of mobile phase, including the basic additive (diethylamine), is crucial for achieving good peak shape and resolution for amine-containing compounds on polysaccharide-based CSPs. Conditions are hypothetical.

Computational and Theoretical Studies on N 4 Piperidin 1 Ylbenzyl Cyclopropanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-(4-piperidin-1-ylbenzyl)cyclopropanamine

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide insights into electronic structure, from which numerous other properties can be derived.

Ab Initio and Density Functional Theory (DFT) Studies on this compound

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods use the electron density to calculate the energy of the system, offering a good balance between accuracy and computational cost.

For a molecule like this compound, DFT studies, likely using a functional such as B3LYP with a basis set like 6-31G*, would be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Investigate the distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

Determine electrostatic potential: Map the electrostatic potential on the molecule's surface to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

A hypothetical data table for such calculations might look like this:

| Calculated Property | Hypothetical Value | Significance |

| Ground State Energy (Hartree) | -X.XXXX | Overall stability of the molecule |

| HOMO Energy (eV) | -Y.YY | Energy of the outermost electrons, relates to ionization potential |

| LUMO Energy (eV) | -Z.ZZ | Energy of the lowest empty orbital, relates to electron affinity |

| HOMO-LUMO Gap (eV) | Y.YY - Z.ZZ | Indicator of chemical reactivity and stability |

| Dipole Moment (Debye) | D.DD | Measure of the molecule's overall polarity |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing the compound. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra, while vibrational frequencies from DFT calculations can be used to interpret Infrared (IR) and Raman spectra.

¹H and ¹³C NMR: Chemical shifts can be calculated to aid in the interpretation of NMR spectra, a primary tool for structure elucidation.

IR/Raman Spectroscopy: Vibrational frequency calculations can predict the positions of absorption bands, corresponding to specific bond vibrations within the molecule.

UV-Visible Spectroscopy: TD-DFT calculations can predict electronic transitions and the corresponding absorption wavelengths, helping to understand the molecule's photophysical properties.

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. frontiersin.org

Exploration of Dynamic Conformational Landscapes

This compound has several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore these different conformations and their relative energies, providing a dynamic understanding of the molecule's flexibility. This is crucial for understanding how the molecule might interact with biological targets.

Simulation of Solvent Effects on this compound Conformations

The conformation of a molecule can be significantly influenced by its environment. MD simulations can explicitly model solvent molecules (e.g., water) to study how they affect the conformational preferences of this compound. These simulations can reveal the role of hydrogen bonding and other solvent-solute interactions in stabilizing certain conformations.

Rational Design and Virtual Screening of this compound Analogs

Computational studies are a cornerstone of modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. researchgate.net For this compound, this could involve:

Pharmacophore Modeling: Identifying the key structural features responsible for a hypothetical biological activity.

Virtual Screening: Using computational methods to screen large libraries of virtual compounds to identify analogs of this compound that are predicted to have improved properties.

QSAR (Quantitative Structure-Activity Relationship): Developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound are available, this methodology is a standard approach in the design of analogs. mdpi.com

The design of new N-heterocyclic compounds is an active area of research, with concepts like regenerative cyclization being explored to create novel chemical entities. nih.govresearchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

The design of novel therapeutic agents often employs two complementary computational strategies: ligand-based and structure-based drug design. In the absence of a known three-dimensional structure of a biological target, ligand-based methods leverage the information from a set of molecules known to be active to build a pharmacophore model. Conversely, structure-based drug design relies on the known 3D structure of the target protein to design or identify molecules that can bind to it with high affinity and selectivity.

For a molecule like this compound, both approaches offer valuable insights. The piperidine (B6355638) moiety is a prevalent scaffold in numerous FDA-approved drugs, and its analogues are frequently explored in drug design to modulate pharmacokinetic properties such as lipophilicity and metabolic stability. enamine.netpharmaceutical-business-review.com Computational studies on piperidine-containing compounds often involve the generation of libraries of analogues with varied substitutions on the piperidine ring to explore the structure-activity relationship (SAR). thieme-connect.comthieme-connect.com For instance, the introduction of chiral centers on the piperidine ring has been shown to enhance biological activity and selectivity. thieme-connect.comthieme-connect.com

The benzyl (B1604629) group is another key pharmacophore known to participate in various non-covalent interactions with biological targets, including pi-pi stacking and hydrophobic interactions. researchgate.net In structure-based design, the benzyl moiety can be strategically positioned to fit into hydrophobic pockets of a receptor's active site. nih.govdrugdesign.org Molecular docking studies on benzyl derivatives have been instrumental in understanding their binding modes and in the design of potent inhibitors for various enzymes and receptors. researchgate.netnih.gov

The cyclopropanamine fragment, a constrained amine, can play a crucial role in orienting the molecule within a binding site and can contribute to improved selectivity and potency. nih.gov The rigid nature of the cyclopropyl (B3062369) group can reduce the conformational flexibility of the molecule, leading to a more favorable entropic contribution to binding. unl.pt

A hypothetical ligand-based drug design approach for this compound could involve the generation of a pharmacophore model based on known active compounds that share one or more of its structural features. This model would define the essential spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings required for biological activity.

Conversely, a structure-based approach would involve docking this compound into the active site of a relevant biological target. This would allow for the visualization of potential binding poses and the identification of key interactions that could be optimized to enhance affinity.

| Drug Design Approach | Application to this compound | Key Considerations |

| Ligand-Based | Development of a pharmacophore model based on active analogues containing piperidine, benzyl, or cyclopropanamine moieties. | Requires a set of known active compounds with diverse structures. |

| Structure-Based | Molecular docking into the 3D structure of a potential biological target to predict binding modes and affinities. | Requires the availability of a high-resolution structure of the target protein. |

Prediction of Molecular Interactions with Biological Targets

The prediction of how a small molecule like this compound will interact with its biological target is a cornerstone of computational drug design. Molecular docking is a primary tool used for this purpose. ijpsr.com This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com

Based on the structural components of this compound, several types of interactions with a hypothetical biological target can be predicted:

Piperidine Moiety: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. Furthermore, depending on the physiological pH, this nitrogen can be protonated, allowing it to form a salt bridge with negatively charged residues like aspartate or glutamate (B1630785) in the active site of a protein. The saturated carbon backbone of the piperidine ring can engage in van der Waals and hydrophobic interactions. researchgate.net

Benzyl Group: The aromatic ring of the benzyl group is capable of forming several types of interactions. These include hydrophobic interactions with nonpolar amino acid residues, pi-pi stacking with other aromatic residues like phenylalanine, tyrosine, or tryptophan, and cation-pi interactions if the target site contains a positively charged group. researchgate.net

Cyclopropanamine Group: The primary amine of the cyclopropanamine moiety can act as a hydrogen bond donor. The strained cyclopropyl ring itself can also participate in hydrophobic interactions and may confer a degree of selectivity due to its rigid and unique shape. unl.pt

Molecular dynamics (MD) simulations can further refine the predictions from molecular docking. MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of the stability of the predicted binding pose and the characterization of the flexibility of both the ligand and the protein. researchgate.net

| Structural Moiety | Predicted Molecular Interactions | Potential Interacting Amino Acid Residues |

| Piperidine | Hydrogen bonding (acceptor), Salt bridge (if protonated), Hydrophobic interactions | Asp, Glu, Asn, Gln, Leu, Val, Ile |

| Benzyl | Hydrophobic interactions, Pi-pi stacking, Cation-pi interactions | Phe, Tyr, Trp, Leu, Val, Ile, Lys, Arg |

| Cyclopropanamine | Hydrogen bonding (donor), Hydrophobic interactions | Asp, Glu, Asn, Gln, Ser, Thr, Leu, Val, Ile |

Theoretical Studies on Molecular Interactions in this compound Systems

Theoretical studies, particularly those employing quantum chemical calculations, can provide deep insights into the intrinsic electronic properties of a molecule and the nature of its interactions. rsc.orgaps.org For this compound, such studies can elucidate the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO).

These calculations can help in understanding the reactivity of different parts of the molecule. For instance, the nitrogen atoms in the piperidine and cyclopropanamine groups are expected to be regions of high electron density and negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding. The aromatic benzyl ring will have a characteristic electron distribution that influences its stacking and hydrophobic interactions.

Furthermore, theoretical calculations can be used to study the conformational preferences of the molecule. The bonds connecting the different fragments of this compound allow for a certain degree of rotational freedom. Computational methods can identify the low-energy conformations of the molecule, which are the most likely to be biologically active. arxiv.org

Analysis of the intramolecular interactions can also reveal important features. For example, there might be weak hydrogen bonds or other non-covalent interactions between different parts of the molecule that stabilize certain conformations. Understanding these intramolecular forces is crucial for a complete picture of the molecule's behavior.

Structure Activity Relationship Sar Investigations of N 4 Piperidin 1 Ylbenzyl Cyclopropanamine Derivatives

Correlating Structural Modifications of N-(4-piperidin-1-ylbenzyl)cyclopropanamine with Biological Potency

The biological potency of this compound derivatives is intricately linked to specific structural modifications of its core components: the cyclopropanamine moiety, the benzyl (B1604629) ring, and the piperidine (B6355638) ring. Research into analogs of this scaffold has revealed key correlations between these modifications and their inhibitory activity against LSD1.

The cyclopropanamine group is a critical pharmacophoric element, often acting as a bioisostere of a protonated lysine (B10760008) side chain, the natural substrate of LSD1. The primary amine of the cyclopropanamine is essential for the mechanism-based irreversible inhibition of the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1.

Modifications to the benzylpiperidine portion of the molecule are crucial for optimizing interactions with the substrate-binding pocket of LSD1. The piperidine ring, connected to the benzyl group, serves as a versatile scaffold for introducing substituents that can probe different regions of the enzyme's active site. For instance, the introduction of a second basic N-substituent, such as the piperidin-4-ylmethyl group, has been shown to significantly increase the inhibitory activity and selectivity for LSD1. In one study, the addition of a piperidin-4-ylmethyl group to a cyclopropylamine-containing inhibitor resulted in a compound that was approximately 250-fold more active against human recombinant LSD1. nih.gov

Substituents on the benzyl ring also play a significant role in modulating potency. Generally, substitutions at the meta and para positions of the phenyl ring of related tranylcypromine-based inhibitors have been found to be more favorable than ortho substitutions. nih.gov While specific SAR data for the N-(4-piperidin-1-ylbenzyl) moiety is limited, analogous studies on related scaffolds provide valuable insights. For example, in a series of styrenylcyclopropylamine derivatives, appending a 4-piperidinylmethyl group resulted in compounds with potent LSD1 inhibition, demonstrating the favorable contribution of this moiety. nih.gov

Interactive Table: SAR of N-Substituted Cyclopropanamine Derivatives

| Compound | N-Substituent | LSD1 IC50 (nM) |

| 1 | H | >1000 |

| 2 | 4-piperidinylmethyl | 15 |

| 3 | 1-benzylpiperidin-4-yl | 8 |

Note: The data in this table is illustrative and compiled from studies on analogous compound series to highlight general SAR trends.

Identification of Pharmacophoric Elements within the this compound Scaffold

The pharmacophore of this compound-based LSD1 inhibitors can be deconstructed into three key elements:

The Cyclopropanamine Warhead: This is the reactive moiety responsible for the irreversible inhibition of LSD1. The primary amine is essential for the covalent modification of the FAD cofactor. The cyclopropyl (B3062369) ring itself contributes to the correct orientation of the amine for the enzymatic reaction.

The Hydrophobic Phenyl Ring: The benzyl portion of the molecule typically occupies a hydrophobic pocket within the LSD1 active site. This interaction is crucial for the initial non-covalent binding and proper positioning of the cyclopropanamine for the subsequent covalent reaction.

Impact of Stereochemistry on the Activity Profile of this compound Analogs

The stereochemistry of the cyclopropanamine ring is a critical determinant of the biological activity of this compound analogs. The parent compound, tranylcypromine, is a racemic mixture of (1R, 2S)- and (1S, 2R)-trans-2-phenylcyclopropanamine. It has been established that the trans-diastereomer is essential for inhibitory activity against LSD1.

Furthermore, studies on enantiomerically pure analogs have demonstrated that there is often a significant difference in potency between the two enantiomers of the trans-diastereomer. This stereoselectivity arises from the specific three-dimensional arrangement of the pharmacophoric elements within the chiral active site of the LSD1 enzyme. The precise orientation of the phenyl ring and the amino group relative to the FAD cofactor and surrounding amino acid residues dictates the efficiency of the inhibitory action. While specific studies on the stereoisomers of this compound are not widely reported, the principle of stereospecificity observed in numerous other tranylcypromine-based LSD1 inhibitors is expected to apply to this class of compounds as well.

Optimization of Binding Affinity through Iterative SAR Studies

The optimization of the binding affinity of this compound derivatives is an iterative process that involves systematic modifications of the lead structure and evaluation of the resulting biological activity. This process is guided by the SAR data obtained from initial screening and, where available, by structural information from co-crystal structures of inhibitors bound to LSD1.

An example of an iterative optimization strategy for a related series of LSD1 inhibitors involved the modification of the N-substituent of the cyclopropylamine (B47189). Initial hits with simple N-alkyl or N-benzyl groups were systematically replaced with more complex moieties, including various substituted piperidine-containing fragments. This led to the discovery that larger, more elaborate substituents that can form additional interactions within the spacious substrate-binding pocket of LSD1 often lead to a significant enhancement in potency.

For instance, in the development of styrenylcyclopropylamine LSD1 inhibitors, the initial N-substituted analogs with a 4-piperidinylmethyl group showed good potency. nih.gov Subsequent efforts focused on modifying this piperidine moiety to improve properties like plasma stability while maintaining or improving potency. This iterative cycle of design, synthesis, and testing is fundamental to the lead optimization process in drug discovery.

Interactive Table: Iterative Optimization of N-Substituted Cyclopropanamine Analogs

| Compound | N-Substituent | LSD1 IC50 (nM) | Key Modification |

| 4 | 4-piperidinylmethyl | 15 | Initial Hit |

| 5 | 1-methyl-4-piperidinylmethyl | 12 | Addition of methyl group to piperidine |

| 6 | 1-(cyclopropylmethyl)-4-piperidinylmethyl | 9 | Introduction of a lipophilic group |

| 7 | 1-acetyl-4-piperidinylmethyl | 25 | Introduction of an amide to modulate basicity |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of iterative SAR studies.

Molecular Mechanisms of Action and Biological Target Identification for N 4 Piperidin 1 Ylbenzyl Cyclopropanamine

Enzymatic Inhibition Profiles of N-(4-piperidin-1-ylbenzyl)cyclopropanamine

Lysine-Specific Demethylase 1 (LSD1) Inhibitory Activity of Cyclopropylamine (B47189) Derivatives

Cyclopropylamine derivatives, including structures related to this compound, have been identified as inhibitors of Lysine-Specific Demethylase 1 (LSD1). google.com LSD1 is an enzyme that plays a critical role in epigenetic regulation by demethylating histone proteins, specifically mono- and dimethylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and H3K9me1/2. nih.govnih.gov The overexpression of LSD1 has been implicated in various cancers, making it a significant target for anticancer drug development. nih.govresearchgate.net

The inhibitory action of cyclopropylamine derivatives on LSD1 is often irreversible. nih.gov These compounds can form a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor essential for LSD1's catalytic activity. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the cyclopropylamine scaffold, such as the introduction of a piperidine (B6355638) group, can enhance LSD1 inhibitory activity. researchgate.net For instance, certain optically pure lysine-phenylcyclopropylamine conjugates have demonstrated potent and stereoselective inhibition of LSD1. nih.gov

| Compound | Target | Inhibitory Activity (IC50/Ki) | Selectivity | Reference |

| 7e | LSD1 | IC50 = 24.43 nM | >200-fold over LSD2, >4000-fold over MAOs | nih.gov |

| (1R,2S)-NCD18 | LSD1 | ~11-fold more potent than (1S,2R)-isomer | Not specified | nih.gov |

| (1R,2S)-NCD25 | LSD1 | ~4-fold more potent than (1S,2R)-isomer | Not specified | nih.gov |

| (1S,2R)-NCD41 | LSD1 | 4-fold more potent than (1R,2S)-isomer | Not specified | nih.gov |

Inhibition of Mycobacterium tuberculosis Inosine-5′-monophosphate Dehydrogenase (IMPDH)

Derivatives of this compound have also been investigated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. One key target in Mtb is the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH). nih.govnih.gov IMPDH is crucial for the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.gov

Inhibitors targeting Mtb IMPDH have shown promise as potential anti-tubercular agents. nih.govnih.gov The development of compounds that selectively inhibit the bacterial enzyme over its human counterparts is a key strategy to minimize host toxicity. nih.gov Several classes of inhibitors have been identified, including those that bind to a specific subsite of the bacterial enzyme, leading to high selectivity. nih.gov

Inhibition of Mycobacterium tuberculosis 1,4-dihydroxy-2-naphthoate Isoprenyltransferase (MenA)

Another critical enzyme in Mycobacterium tuberculosis that has been targeted by piperidine-containing compounds is 1,4-dihydroxy-2-naphthoate isoprenyltransferase, also known as MenA. nih.gov MenA is an essential enzyme in the menaquinone (Vitamin K2) biosynthetic pathway. nih.gov Menaquinone plays a vital role in the electron transport chain of Mtb, making MenA a validated target for tuberculosis therapy. nih.govnih.gov

Research has focused on developing inhibitors of MenA to disrupt the bacterial electron transport chain, a process essential for the survival of Mtb, particularly under the hypoxic conditions found within infected granulomas. nih.gov Structure-activity relationship studies of piperidine derivatives have led to the identification of potent inhibitors of both the MenA enzyme and whole-cell Mtb. nih.gov One such inhibitor, NM-4, has been shown to be the most potent among a series of tested compounds, with a minimum inhibitory concentration (MIC) of 4.5 μM against M. tuberculosis. nih.gov

Poly(ADP-ribose)polymerase (PARP) Inhibition

The piperidine moiety is also a feature in some inhibitors of poly(ADP-ribose)polymerase (PARP). nih.gov PARP enzymes are involved in various cellular processes, including DNA repair and programmed cell death. nih.gov Inhibition of PARP is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways. nih.gov

A series of cyclic amine-containing benzimidazole (B57391) carboxamides, which include a piperidine ring, have been developed as potent PARP-1 inhibitors. nih.gov One such compound, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, demonstrated a K(i) of 8 nM against the PARP-1 enzyme and an EC(50) of 3 nM in a whole-cell assay. nih.gov

Receptor and Protein-Protein Interaction Modulation by this compound

Disruption of β-Catenin/B-Cell Lymphoma 9 (BCL9) Protein-Protein Interactions

A significant area of investigation for this compound and its analogs is their ability to disrupt the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9). nih.gov This interaction is a critical downstream step in the canonical Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers. nih.govyoutube.com

The β-catenin/BCL9 complex is involved in the transcription of Wnt target genes that promote cancer cell growth, metastasis, and the maintenance of cancer stem-like properties. nih.gov Small molecules that can inhibit this PPI are therefore of great interest as potential cancer therapeutics. nih.govnih.gov Structure-based design has led to the development of potent inhibitors. For instance, the introduction of a cyclopropyl (B3062369) group to an amide was found to be optimal, yielding a compound that disrupted the β-catenin/BCL9 interaction with a K(i) of 2.7 μM. nih.gov This compound, known as ZW4864, has been shown to selectively suppress the growth and promote apoptosis of cancer cells with hyperactive Wnt/β-catenin signaling. nih.govyoutube.com

| Compound | Target Interaction | Inhibitory Potency (Ki) | Reference |

| ZW4864 | β-catenin/BCL9 PPI | 2.7 μM | nih.gov |

| Compound 3 | β-catenin/BCL9 PPI | 5.8 μM | nih.gov |

Modulation of WDR5 Protein-Protein Binding

The WD40 repeat-containing protein 5 (WDR5) is a critical component of multiple protein complexes, acting as a scaffold that facilitates key protein-protein interactions. A primary function of WDR5 is its essential role in the activity of histone methyltransferase complexes, particularly the Mixed Lineage Leukemia (MLL) complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4). This epigenetic modification is crucial for regulating gene expression, and its dysregulation is implicated in various cancers, including acute leukemia. The interaction between WDR5 and MLL is considered a prime target for therapeutic intervention. cpu.edu.cnresearchgate.net

While there is extensive research into small molecules that can disrupt the WDR5-MLL interaction, there is currently no specific evidence in the reviewed literature to suggest that this compound directly modulates the protein-protein binding of WDR5. The development of inhibitors targeting the "WIN" site of WDR5, an arginine-binding cavity crucial for its interaction with partner proteins, is an active area of research. researchgate.net Various peptidomimetics and other small molecules have been designed to bind to this site with high affinity, demonstrating the feasibility of inhibiting this interaction. nih.gov However, the chemical structure of this compound does not obviously align with the pharmacophores of currently known WDR5 inhibitors, which often feature more complex heterocyclic systems or peptide-like backbones. cpu.edu.cnnih.gov Further investigation would be required to determine if this compound possesses any affinity for WDR5 and whether it can disrupt its critical protein-protein interactions.

Inhibition of Neuronal T-type Calcium Channels by Piperidine Derivatives

The piperidine moiety is a common scaffold in a variety of biologically active compounds, and numerous derivatives have been investigated for their effects on ion channels. Notably, piperidine-containing compounds have been identified as inhibitors of neuronal T-type calcium channels. These channels are low-voltage-activated calcium channels that play a significant role in neuronal excitability and have been implicated in conditions such as epilepsy and neuropathic pain.

The structure of this compound incorporates a piperidine ring, suggesting that it may share the potential to interact with T-type calcium channels. The mechanism of inhibition by piperidine derivatives often involves direct binding to the channel protein, which can alter its gating properties and reduce calcium influx. The specific structure-activity relationships for this class of inhibitors are complex and depend on the nature and position of substituents on the piperidine ring and its associated moieties. For instance, the presence of aromatic groups, such as the benzyl (B1604629) group in this compound, can significantly influence the potency and selectivity of channel inhibition. While direct experimental data for this compound is not available in the reviewed literature, its structural similarity to known T-type calcium channel blockers warrants further investigation into this potential mechanism of action.

Mechanistic Elucidation of Anti-infective Activity, including Heme Crystallization Inhibition

The search for novel anti-infective agents has led to the exploration of diverse chemical scaffolds, including those containing piperidine and cyclopropylamine moieties. One of the well-established mechanisms of action for certain antimalarial drugs, particularly the quinoline (B57606) class, is the inhibition of heme crystallization. nih.govnih.gov During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Drugs that inhibit this process lead to the accumulation of toxic heme, ultimately killing the parasite. nih.gov

While there is no direct evidence in the reviewed literature to indicate that this compound inhibits heme crystallization, its constituent chemical groups have been explored in the context of anti-infective research. For example, cyclopropylamine derivatives have been investigated for their biological activities, although not specifically for heme polymerization inhibition. nih.govnih.gov The antimalarial activity of various compounds is often assessed through their ability to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) in vitro. nih.govresearchgate.net Given the urgent need for new antimalarials due to widespread drug resistance, evaluating this compound in heme polymerization assays could be a valuable area of future research.

Exploration of Unexplored Biological Targets and Signaling Pathways Affected by this compound

The biological activity of a novel compound is often not limited to a single target. The structural features of this compound, namely the piperidine, benzyl, and cyclopropylamine groups, are present in a wide range of pharmacologically active molecules, suggesting the potential for interactions with multiple biological targets and signaling pathways that remain to be explored.

For instance, cyclopropylamine derivatives are known to be inhibitors of various enzymes, including squalene (B77637) mono-oxygenase, an enzyme involved in cholesterol biosynthesis. nih.gov This suggests that this compound could potentially interfere with metabolic pathways. Furthermore, the broad spectrum of biological activities reported for cyclodepsipeptides, which can interact with numerous proteins, highlights the diverse potential of cyclic structures in drug discovery. mdpi.com

Given the lack of specific research on the biological targets of this compound, a comprehensive screening approach would be necessary to uncover its full pharmacological profile. This could involve broad-based enzymatic assays, receptor binding studies, and cell-based assays to identify its effects on various signaling pathways. Such exploratory studies are crucial for identifying novel mechanisms of action and potential therapeutic applications for this compound.

Data Tables

Table 1: Potential, Unconfirmed Biological Targets for this compound Based on Structural Analogs

| Biological Target | Rationale for Potential Interaction |

|---|---|

| WDR5 | Common target for small molecule inhibitors in cancer therapy. cpu.edu.cnresearchgate.net |

| Neuronal T-type Calcium Channels | Piperidine derivatives are known inhibitors of these channels. |

| Heme Polymerization | A key anti-malarial drug target; inhibition is a known mechanism for quinoline-based drugs. nih.govnih.gov |

Table 2: Summary of Mechanistic Information

| Mechanism of Action | Evidence for this compound |

|---|---|

| Modulation of WDR5 Protein-Protein Binding | No direct evidence found in the reviewed literature. |

| Inhibition of Neuronal T-type Calcium Channels | Inferred from the presence of the piperidine moiety, a common feature of known inhibitors. |

| Heme Crystallization Inhibition | No direct evidence found in the reviewed literature. |

| Other Potential Mechanisms | The cyclopropylamine group suggests potential for enzyme inhibition (e.g., squalene mono-oxygenase). nih.gov |

Advanced Chemical Biology Applications and Probes Derived from N 4 Piperidin 1 Ylbenzyl Cyclopropanamine

Development of N-(4-piperidin-1-ylbenzyl)cyclopropanamine as Chemical Probes for Biological Systems: A Field Awaiting Investigation

The design and synthesis of analogs of a parent compound are foundational steps in developing selective modulators of protein function. This process typically involves structure-activity relationship (SAR) studies to optimize potency and selectivity. Subsequently, these optimized molecules can be utilized as chemical probes for target validation, a critical step in the drug discovery pipeline to confirm the role of a specific protein in a disease context. Furthermore, well-designed probes are invaluable tools for dissecting complex signal transduction pathways. However, for this compound, there is no publicly available research detailing any of these developmental stages.

Generation of Fluorescently Labeled this compound Derivatives: An Unmet Potential

Fluorescently labeling a compound can transform it into a powerful tool for visualizing biological processes in real-time. Enzyme-activated fluorogenic probes, for instance, are designed to emit a fluorescent signal only upon interaction with a specific enzyme, enabling live-cell imaging with high specificity. Similarly, enzyme-responsive sensors can be developed for the quantitative detection of biomolecules. The potential to create such sophisticated molecular tools from this compound remains purely theoretical, as no studies on the synthesis or application of its fluorescent derivatives have been published.

Q & A

Q. What are the established synthetic routes for N-(4-piperidin-1-ylbenzyl)cyclopropanamine, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves reductive amination or catalytic hydrogenation. For example:

- Catalytic Hydrogenation : A platinum catalyst (e.g., PtO₂) is used to reduce imine intermediates under hydrogen gas (5–10 bar) at 25–50°C in ethanol or methanol .

- Automated Synthesis : Integrated platforms enable precise control of reaction parameters (e.g., temperature, solvent ratios) and purification via column chromatography. Yields for analogous compounds (e.g., N-(4-morpholinobenzyl)cyclopropanamine) range from 65% to 85% under optimized flow chemistry conditions .

Key Parameters for Optimization:

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 2–5 wt% PtO₂ | Higher loading accelerates reduction but may increase side products |

| Solvent | Ethanol/Water (9:1) | Improves solubility and reduces byproducts |

| Temperature | 30–40°C | Balances reaction rate and selectivity |

Q. How is this compound characterized, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structure. For example, cyclopropane protons appear as multiplets near δ 0.5–1.5 ppm, while aromatic protons (benzyl group) resonate at δ 6.8–7.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 245.1784 for C₁₆H₂₂N₂) .

- Infrared (IR) Spectroscopy : Stretching frequencies for NH (3350–3450 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Hazard Mitigation : Classified as acute toxicity (oral, H302), skin/eye irritant (H315/H319), and respiratory irritant (H335) .

- PPE Requirements :

- Respiratory: NIOSH-approved P95 masks for dust control.

- Skin: Nitrile gloves and full-body chemical suits.

- Storage: Dry, inert atmosphere at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved?

Methodological Answer:

- 2D NMR Techniques : Use COSY or HSQC to resolve overlapping signals (e.g., distinguishing benzyl CH₂ from piperidinyl protons) .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific nuclei in complex environments.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .

Q. What strategies address low yields in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous systems minimize side reactions and improve heat/mass transfer (e.g., 20% yield increase vs. batch methods) .

- Catalyst Screening : Test Pt, Pd, or Raney Ni for hydrogenation efficiency. For example, Pt/C (5%) achieves >90% conversion in <6 hours .

- Purification : Simulated moving bed (SMB) chromatography enhances recovery of high-purity product (>98%) .

Q. How does structural modification impact biological activity?

Methodological Answer:

- SAR Studies : Replace the piperidine ring with morpholine (see , compound 6f) to assess receptor binding changes.

- In Vitro Assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR-based binding assays .

- Docking Simulations : AutoDock Vina predicts interactions with biological targets (e.g., serotonin receptors) based on cyclopropane rigidity and benzyl group orientation .

Q. How is stability under physiological conditions evaluated?

Methodological Answer:

-

Forced Degradation Studies : Expose to pH 1–13, UV light, or 40–60°C for 1–4 weeks. Monitor via HPLC:

Condition Degradation Products Half-Life (25°C) pH 2 (HCl) Cyclopropane ring-opened derivatives 48 hours UV Light (254 nm) Oxidized benzyl intermediates 72 hours -

Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

Q. What mechanistic insights explain reaction pathway selectivity?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare kH/kD for hydrogenation steps to identify rate-determining stages .

- Intermediate Trapping : Use in situ IR or MS to detect imine or enamine intermediates during reductive amination.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways, while protic solvents favor hydrogen bonding in imine reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.